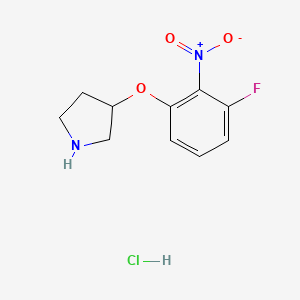

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both fluorine and nitro functional groups on a phenoxy ring. This compound is often used in scientific research due to its unique chemical properties.

Métodos De Preparación

The synthesis of 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-nitrophenol and pyrrolidine.

Reaction Conditions: The 3-fluoro-2-nitrophenol is reacted with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Análisis De Reacciones Químicas

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative with a molecular formula of C₁₀H₁₂ClFN₂O₃ and a molecular weight of 262.67 g/mol. The compound consists of a pyrrolidine ring substituted with a 3-fluoro-2-nitrophenoxy group, with the hydrochloride salt enhancing its water solubility, making it suitable for biological studies.

Potential Applications

(S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride and its enantiomer, (R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride , hold potential applications in several fields:

- Medicinal Chemistry and Pharmacology The compounds are being studied for their potential as therapeutic agents, particularly regarding their interaction with neurotransmitter systems and cellular signaling pathways. Preliminary findings suggest that these compounds may influence various biological targets, including receptors and enzymes involved in metabolic pathways.

- Pharmaceutical Development They can be used as lead compounds or intermediates in drug synthesis targeting neurological disorders or inflammatory diseases.

Interaction Studies

Interaction studies are essential for clarifying the mechanism of action of (S)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride , focusing on receptor binding assays, enzyme inhibition assays, and cell-based assays. These studies are crucial for assessing the therapeutic potential and safety profile of this compound.

Mecanismo De Acción

The mechanism of action of 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride can be compared with other similar compounds, such as:

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine: The non-hydrochloride form of the compound.

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;acetate: A similar compound with an acetate salt.

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various research and industrial applications.

Actividad Biológica

3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3-fluoro-2-nitrophenoxy group, contributing to its unique pharmacological properties. The hydrochloride salt form enhances its solubility, facilitating biological studies.

- Molecular Formula : C11H12ClF N2O3

- Molecular Weight : 262.67 g/mol

Research indicates that this compound interacts with various biological targets, particularly neurotransmitter receptors and enzymes involved in cellular signaling pathways. Its structural features suggest the following potential mechanisms:

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : It has been shown to affect enzyme activity related to metabolic pathways, potentially altering cellular responses.

Antimicrobial Properties

Studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds structurally similar to 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine have demonstrated efficacy against various bacterial strains, suggesting a potential role in treating infections .

Neuropharmacological Effects

Preliminary investigations suggest that this compound may influence central nervous system functions. Its interaction with neurotransmitter systems could provide insights into its potential use in treating neurological disorders .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

- Binding Affinity Studies : Research has focused on the binding affinity of the compound to various receptors. Preliminary findings indicate a significant interaction with specific neurotransmitter receptors, which may correlate with its pharmacological effects .

- In Vitro Assays : In vitro tests have shown that this compound can inhibit the growth of certain bacterial strains at varying concentrations, highlighting its potential as an antimicrobial agent .

- Cytotoxicity Assessments : Cytotoxicity studies are essential for understanding the safety profile of the compound. Initial data suggest that while it possesses biological activity, further investigations are needed to assess its toxicity in vivo .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3-(2-Nitrophenoxy)pyrrolidine hydrochloride | Similar pyrrolidine structure | Antimicrobial | Exhibits similar binding properties |

| 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride | Substituted with methoxy group | Moderate activity | Different pharmacological profile |

| 1,2,3,5-Tetrahalogeno benzenes | Halogenated derivatives | Antibacterial | Enhanced activity due to halogen presence |

Propiedades

Fórmula molecular |

C10H12ClFN2O3 |

|---|---|

Peso molecular |

262.66 g/mol |

Nombre IUPAC |

3-(3-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(10(8)13(14)15)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H |

Clave InChI |

VAPJKBIWYOZJPM-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.